(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
Overview
Description
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL typically involves the reduction of 3-(4-chlorophenyl)propanoic acid. One common method involves the use of lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under an inert atmosphere. The reaction is carried out at 0°C and then allowed to warm to room temperature, followed by the addition of Rochelle’s salt to quench the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino alcohols.
Scientific Research Applications
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Lacks the amino group, making it less versatile in biological applications.
3-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure but different stereochemistry, which can affect its biological activity and interactions.
Uniqueness
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL is unique due to its chiral center, which imparts specific optical activity and can influence its interactions with biological molecules. This makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Biological Activity
(S)-2-Amino-3-(4-chlorophenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological mechanisms, therapeutic applications, and relevant research findings.
This compound has the following chemical structure:
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 1956434-75-5
The compound features a chiral center, which contributes to its unique biological interactions and pharmacological properties. Its structure allows for the formation of hydrogen bonds, which is critical for its interaction with various biological targets.
The biological activity of this compound is primarily mediated through:
- Receptor Binding : The compound can bind to specific receptors, particularly adrenergic receptors, influencing neurotransmitter release and modulating physiological responses.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Signal Transduction Modulation : The compound can affect intracellular signaling pathways, leading to various cellular responses that are beneficial in treating certain conditions.
1. Antimalarial Activity
Research has shown that derivatives of 2-amino-3-arylpropan-1-ols exhibit moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 11.3 to 25.9 μM. Notably, this compound is a precursor for compounds that have shown efficacy against both chloroquine-sensitive and resistant strains of the parasite .
2. Cardiovascular Effects
This compound has been identified as a precursor for β-adrenergic receptor agonists, which are crucial in managing cardiovascular conditions such as hypertension and heart failure. Its derivatives are being explored for their ability to enhance selectivity and efficacy in treating these diseases .
3. Neurotransmitter Modulation
This compound is also investigated for its potential role in modulating neurotransmitter systems, which could impact mood disorders and neurodegenerative diseases. The compound's sympathomimetic effects suggest it may influence conditions like depression and anxiety.
4. Anti-inflammatory Properties
Emerging studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration in treating inflammatory conditions .
Research Findings and Case Studies
A selection of studies highlights the biological activity and therapeutic potential of this compound:
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQMRWKOPBZQY-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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